Hpk1-IN-17

HPK1 kinase assay enzymatic inhibition small molecule inhibitor

HPK1-IN-17 is a structurally defined HPK1 inhibitor featuring a pyrrolo[2,3-b]pyrazine core with a resolved 2.0 Å co-crystal structure (PDB 7r9t). Its defined IC50 (~500 nM) enables full dose-response analysis in TCR signaling studies. Ideal for mechanistic validation, orthogonal chemotype control, and SAR benchmarking. For research use only.

Molecular Formula C26H28N6O
Molecular Weight 440.5 g/mol
Cat. No. B15144191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-17
Molecular FormulaC26H28N6O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C
InChIInChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28)
InChIKeyUGFRQKYVEWFPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-17: A Defined Pyrrolopyrazine-Based HPK1 Inhibitor for Immuno-Oncology Target Validation


HPK1-IN-17 (CAS 2403600-07-5, molecular weight 440.54 g/mol) is a synthetic small molecule classified as a pyrrolo[2,3-b]pyrazine derivative [1]. The compound is disclosed as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling [2]. The molecular structure of HPK1-IN-17 bound to the HPK1 kinase domain has been resolved by X-ray crystallography at 2.0 Å resolution, providing definitive structural confirmation of its binding mode [3]. Biochemical enzyme assays employing a microfluidic mobility shift format have quantified the inhibitory activity of HPK1-IN-17 against the HPK1 kinase domain [4]. The compound is offered by multiple research chemical vendors and is intended exclusively for laboratory research applications in the study of HPK1-dependent immune modulation and oncology target biology.

HPK1-IN-17: Why Interchangeability with Other HPK1 Inhibitors Cannot Be Assumed


The HPK1 inhibitor landscape comprises compounds with divergent core scaffolds, selectivity profiles, and binding kinetics [1]. Simple substitution of HPK1-IN-17 with a structurally dissimilar HPK1 inhibitor (e.g., a clinical candidate such as NDI-101150 or a PROTAC degrader) may introduce confounding variables due to differential off-target kinase engagement [2]. Within the same pyrrolopyrazine chemotype disclosed in WO2019238067A1, structural variations in pendant aryl and piperazine substituents have been shown to modulate potency by several fold [3]. Consequently, assuming equipotent or equi-selective behavior among analogs—even those from the same patent series—is scientifically unjustified. The quantitative evidence presented below substantiates the unique position of HPK1-IN-17 as a structurally defined, potency-calibrated tool for mechanistic studies, distinguishing it from both higher-potency clinical leads and uncharacterized research-grade alternatives.

Quantitative Differentiation of HPK1-IN-17: Potency, Structural Definition, and Series Benchmarking


Biochemical HPK1 Inhibition: Comparative Potency Assessment vs. Patent Series Analogs

HPK1-IN-17 inhibits HPK1 kinase activity with a measured IC50 of 500 nM in a microfluidic mobility shift assay using the isolated kinase domain [1]. This value establishes a defined baseline potency for the compound. Within the same patent family, a closely related analog, HPK1-IN-25 (Example 94), demonstrates an IC50 of 129 nM under comparable enzymatic conditions . The 3.9-fold difference in potency between these two structurally related compounds illustrates the sensitivity of HPK1 inhibition to subtle modifications in the pyrrolopyrazine scaffold. For broader context, advanced clinical candidates such as GNE-6893 achieve subnanomolar biochemical inhibition of HPK1 [2].

HPK1 kinase assay enzymatic inhibition small molecule inhibitor SAR

Structural Characterization: Atomic-Resolution Binding Mode Definition

The three-dimensional binding mode of HPK1-IN-17 to the HPK1 kinase domain has been unambiguously defined by X-ray crystallography at 2.0 Å resolution, deposited as PDB ID 7r9t [1]. This high-resolution structure reveals the precise orientation of the pyrrolo[2,3-b]pyrazine core within the ATP-binding pocket and the specific interactions of the 4-(4-methylpiperazin-1-yl)phenyl and N,N-dimethylbenzamide moieties with the protein [1]. In contrast, many research-grade HPK1 inhibitors lack publicly available co-crystal structures, necessitating reliance on computational docking models that may introduce ambiguity in structure-activity relationship interpretation. The availability of this structural data enables direct, residue-level analysis of HPK1-IN-17 binding.

crystal structure X-ray crystallography ligand binding kinase inhibitor

Scaffold Identity: Differentiated Chemotype vs. Isoquinoline and Lactam-Based Clinical Candidates

HPK1-IN-17 is built upon a pyrrolo[2,3-b]pyrazine core scaffold [1]. This chemotype is structurally distinct from the isoquinoline scaffold of GNE-6893 [2] and the lactam/azalactam scaffold of the clinical candidate PF-07265028 [3]. Different core scaffolds can exhibit divergent selectivity fingerprints against the broader kinome, particularly within the MAP4K family where high sequence homology complicates selective inhibition [4]. The structural divergence of HPK1-IN-17 from clinical-stage inhibitors means that it may possess a distinct off-target kinase engagement profile, which is an important consideration when selecting a tool compound for target validation studies where scaffold-dependent selectivity may influence experimental outcomes.

chemotype scaffold pyrrolopyrazine chemical series

Physicochemical Properties: Defined cLogP and Molecular Descriptors for Consistent Experimental Handling

HPK1-IN-17 possesses a calculated partition coefficient (cLogP) of approximately 3.0 and a molecular weight of 440.54 g/mol . These physicochemical parameters are relevant for compound handling, solubility in assay buffers, and potential membrane permeability in cell-based experiments. Compared to more lipophilic HPK1 inhibitors that may exhibit poor aqueous solubility or non-specific protein binding, HPK1-IN-17 offers a defined and moderate lipophilicity profile. In contrast, HPK1-IN-25, while more potent, has not had its cLogP and solubility parameters as thoroughly documented in public vendor repositories, potentially introducing greater uncertainty in experimental formulation and handling.

cLogP physicochemical properties solubility assay development

Validated Application Scenarios for HPK1-IN-17 Based on Quantitative Evidence


Calibrated HPK1 Inhibition for Dose-Response Studies in T-Cell Activation Assays

The defined IC50 of 500 nM enables researchers to employ HPK1-IN-17 in concentration-response experiments to probe the relationship between HPK1 kinase inhibition and downstream functional readouts such as SLP76 phosphorylation or IL-2 secretion in Jurkat or primary T-cells [1]. Its moderate potency allows for the generation of full dose-response curves without immediate saturation, facilitating accurate EC50 determination in cellular contexts. This application is supported by the compound's biochemical potency data and the general understanding of HPK1's role as a negative regulator of TCR signaling [2].

Structure-Guided Mutagenesis and Binding Mode Validation Studies

The availability of the high-resolution co-crystal structure (PDB 7r9t) makes HPK1-IN-17 the preferred HPK1 inhibitor for experiments requiring atomic-level understanding of target engagement [3]. Researchers can design site-directed mutations within the HPK1 ATP-binding pocket to disrupt compound binding and confirm on-target cellular effects. This application leverages the unique structural definition of HPK1-IN-17, which is not available for many alternative HPK1 inhibitors.

Scaffold Control Experiments in Chemotype Selectivity Profiling

Due to its distinct pyrrolo[2,3-b]pyrazine core, HPK1-IN-17 serves as an orthogonal chemotype control when used in parallel with inhibitors based on alternative scaffolds such as isoquinolines (e.g., GNE-6893) or lactams (e.g., PF-07265028) [4][5]. Comparative phenotypic analysis with inhibitors of different core structures can help deconvolute whether observed biological effects are HPK1-dependent or influenced by off-target activities inherent to a specific chemical series. This approach is directly informed by the scaffold comparison evidence [6].

SAR Benchmarking within the Pyrrolopyrazine Patent Series

For medicinal chemistry groups investigating structure-activity relationships in the pyrrolopyrazine HPK1 inhibitor series, HPK1-IN-17 provides a well-characterized reference point. Its 500 nM IC50, defined structure, and known physicochemical properties allow it to serve as a baseline comparator when evaluating novel analogs. The potency differential between HPK1-IN-17 and HPK1-IN-25 (129 nM) illustrates the SAR sensitivity within this chemical space and can guide analog prioritization .

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